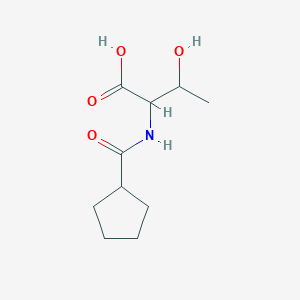

2-(Cyclopentylformamido)-3-hydroxybutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

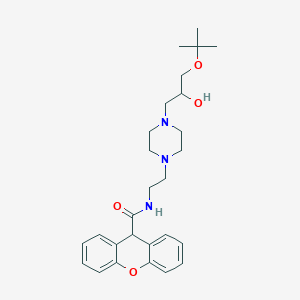

Vue d'ensemble

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can help in identifying the compound and understanding its behavior under different conditions .Applications De Recherche Scientifique

Biodegradable Polymers and Tissue Engineering

Research on polyhydroxyalkanoates (PHA), particularly those involving hydroxybutanoic acid derivatives, highlights their significance in the development of biodegradable polymers. These polymers are utilized in medical devices, tissue engineering, and sustainable packaging solutions. For example, PHA and its copolymers have shown promising applications in producing sutures, repair patches, cardiovascular patches, and other biodegradable devices. The ability of these materials to degrade into non-toxic by-products in biological environments makes them highly valuable for medical and environmental applications (Chen & Wu, 2005).

Enzymatic Synthesis and Chiral Building Blocks

The enzymatic synthesis of amino acids, including derivatives of hydroxybutanoic acid, demonstrates the compound's relevance as chiral building blocks. These building blocks are crucial for developing pharmaceuticals and biologically active compounds. Techniques involving aldolases and transaminases have been applied to synthesize enantiomerically pure forms of amino acids, showcasing the utility of hydroxybutanoic acid derivatives in producing complex organic molecules (Hernández et al., 2017).

Chemical Synthesis and Material Science

In the field of material science, derivatives of hydroxybutanoic acid have been investigated for their potential in creating novel polymers and materials. Studies have explored the synthesis of macrolides and cyclic oligomers from hydroxybutanoic acid, leading to materials with unique properties suitable for various industrial applications. These efforts underline the compound's versatility and its role in advancing the synthesis of new materials (Seebach et al., 1988).

Biochemical Studies and Metabolic Pathways

Biochemical studies have elucidated the metabolic pathways involving hydroxybutanoic acid and its derivatives, contributing to our understanding of cellular metabolism and the biosynthesis of important biomolecules. These insights have implications for biotechnology, including the production of biofuels, bioplastics, and other bio-based chemicals. The exploration of microbial production systems for compounds like 2-hydroxyisobutyric acid from renewable carbon sources exemplifies the ongoing efforts to harness biochemical processes for sustainable chemical production (Rohwerder & Müller, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopentanecarbonylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6(12)8(10(14)15)11-9(13)7-4-2-3-5-7/h6-8,12H,2-5H2,1H3,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJWLGFMJLULLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1CCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)

![(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673909.png)

![2-Cyclopropyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2673911.png)